molecular formula C12H13BrFNO B1374071 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1339089-38-1

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B1374071
CAS No.: 1339089-38-1
M. Wt: 286.14 g/mol
InChI Key: ZJANZAHNNZICIN-UHFFFAOYSA-N
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Description

3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a synthetic organic compound featuring a pyrrolidinone ring substituted with a bromine atom and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 4-Fluorophenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-fluorophenyl ethyl halide, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: NaN3, RSH, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of brominated carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology and Medicine:

    Pharmacological Research: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents targeting various biological pathways.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Agrochemicals: Explored for use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    3-Bromo-1-[1-(4-chlorophenyl)ethyl]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-1-[1-(4-methylphenyl)ethyl]pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8(9-2-4-10(14)5-3-9)15-7-6-11(13)12(15)16/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJANZAHNNZICIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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